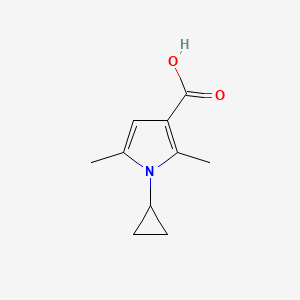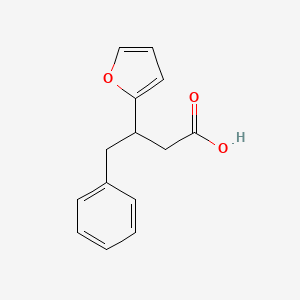
3-(Furan-2-yl)-4-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-yl)-4-phenylbutanoic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring attached to a butanoic acid chain, which also bears a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
作用機序
Target of Action
Furan derivatives have been found to exhibit a broad range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
The compound may influence pathways related to hormone secretion, energy metabolism, and nervous system function. More detailed studies are required to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
Furan derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption
Result of Action
Furan derivatives have been shown to exhibit antimicrobial activity . For instance, some compounds have demonstrated good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .
Action Environment
The synthesis of similar furan derivatives has been achieved under specific conditions, such as in brønsted superacid tfoh
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid typically involves the reaction of furan derivatives with phenylbutanoic acid precursors. One common method includes the use of Friedel-Crafts acylation, where furan is reacted with a phenylbutanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings to minimize environmental impact.
化学反応の分析
Types of Reactions: 3-(Furan-2-yl)-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the butanoic acid chain can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.
Major Products Formed:
Oxidation: Formation of furanones and other oxygenated derivatives.
Reduction: Formation of alcohols and reduced furan derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
科学的研究の応用
3-(Furan-2-yl)-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
類似化合物との比較
3-(Furan-2-yl)-4-phenylbutanoic acid can be compared with other furan derivatives, such as:
2-Furoic acid: A simpler furan derivative with a carboxylic acid group directly attached to the furan ring.
Furfuryl alcohol: A furan derivative with a hydroxymethyl group attached to the furan ring.
Furan-2-carboxaldehyde: A furan derivative with an aldehyde group attached to the furan ring.
Uniqueness: The presence of both a furan ring and a phenylbutanoic acid chain in this compound gives it unique chemical and biological properties compared to simpler furan derivatives
特性
IUPAC Name |
3-(furan-2-yl)-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-14(16)10-12(13-7-4-8-17-13)9-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHKVXLMSCXJQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387780 |
Source


|
| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92190-42-6 |
Source


|
| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

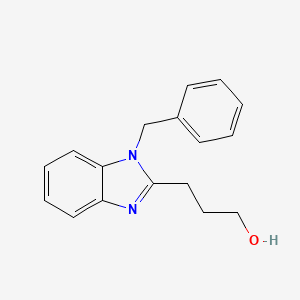
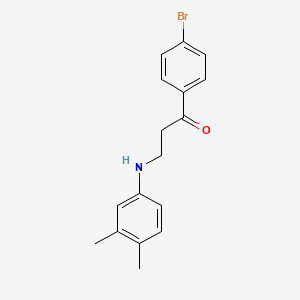
![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)
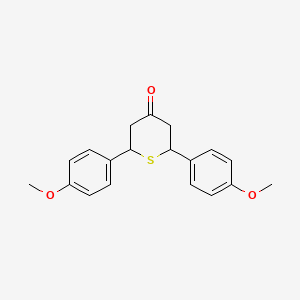
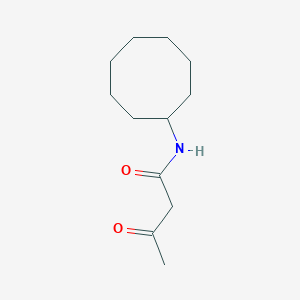

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)
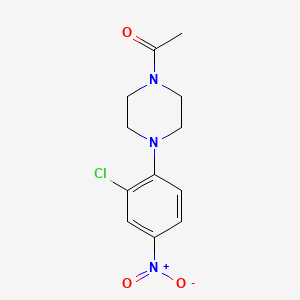


![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)
